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Compound of Interest

Compound Name: LY433771

Cat. No.: B15577648

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information contained herein is based on publicly available data as of
December 2025. The safety and toxicity profile of LY4337713 is still under investigation, and
this document will be updated as more information becomes available. The initial topic
"LY433771 safety and toxicity profile" was found to be likely incorrect; the compound of interest
under development by Eli Lilly and Company is LY4337713.

Executive Summary

LY4337713 is an investigational fibroblast activation protein (FAP)-targeted radioligand therapy
being developed by Eli Lilly and Company for the treatment of FAP-positive solid tumors. As a
radiopharmaceutical, its mechanism of action involves the targeted delivery of a radioactive
isotope to tumor cells and the tumor microenvironment, leading to localized cell death. While
specific preclinical and clinical safety data for LY4337713 are not yet publicly available, this
guide synthesizes information from ongoing clinical trials of LY4337713 and data from similar
FAP-targeted radioligand therapies to provide an anticipated safety and toxicity profile. The
primary expected toxicities are related to radiation effects on non-target tissues, with a
particular focus on hematological adverse events.

Introduction to LY4337713

LY4337713 is a novel therapeutic agent that combines a FAP-targeting small molecule with a
therapeutic radioisotope. FAP is a transmembrane serine protease that is overexpressed on
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cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, while its
expression in healthy tissues is limited. This differential expression makes FAP an attractive
target for targeted cancer therapies. The radioligand design of LY4337713 allows for the
specific delivery of cytotoxic radiation to the tumor microenvironment, minimizing systemic
exposure and associated side effects.

Eli Lilly and Company is currently investigating LY4337713 in a Phase 1a/l1b clinical trial
(FIREBOLT; NCT07213791) to evaluate its safety, tolerability, and dosimetry in participants with
FAP-positive solid tumors.[1][2]

Preclinical Safety and Toxicology

Specific preclinical toxicology reports for LY4337713, including studies determining No-
Observed-Adverse-Effect Level (NOAEL) or median lethal dose (LD50), are not yet publicly
available. However, preclinical data for next-generation FAP-targeting radioligands developed
by POINT Biopharma, a subsidiary of Eli Lilly, provide some insight into the expected preclinical
safety profile.

A study on the preclinical development of next-generation FAP-targeting radioligands
(PNT3087, PNT3090, and PNT3106) from Eli Lilly/POINT Biopharma indicated that all
treatments were well-tolerated in xenograft mouse models.[3] Key findings from this study are
summarized below.

Table 1: Summary of Preclinical Findings for Next-Generation FAP-Targeting Radioligands
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Parameter Observation Citation

No deaths or significant body
General Tolerability weight loss were observed [3]

within the treatment window.

Organ dose limits were not

reached for PNT3090 until the

total administered dose was 64
Organ Dose Limits GBq (spleen), for PNT3087 [3]

until 105 GBq (bone marrow),

and for PNT3106 until 129

GBq (spleen).

At a standard 48 GBq total

clinical dose, no tissues were
Predicted Safety Profile identified as dose-limiting, [3]

predicting a favorable safety

profile.

Experimental Protocols (Inferred)

While specific protocols for LY4337713 are not available, a typical preclinical toxicology
evaluation for a radiopharmaceutical would include:

» Animal Models: Typically, two species (one rodent and one non-rodent) are used to assess
toxicity. For targeted therapies, xenograft models with human tumors expressing the target
(FAP) are also essential.

» Dosing Regimen: Single and repeat-dose studies are conducted to determine acute and
chronic toxicity. Dose escalation studies are used to identify the maximum tolerated dose
(MTD).

o Endpoints: Key endpoints would include clinical observations, body weight changes, food
and water consumption, hematology, clinical chemistry, urinalysis, and gross and
microscopic pathology of all major organs. For radiopharmaceuticals, biodistribution and
dosimetry studies are critical to determine the radiation dose delivered to target and non-
target tissues.
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Clinical Safety and Tolerability

The clinical safety of LY4337713 is currently being evaluated in the FIREBOLT (NCT07213791)
study, a Phase 1a/1b dose-escalation and dose-optimization trial.[1][2] The primary objective of
the Phase la part of the study is to determine the percentage of participants with Dose Limiting
Toxicities (DLTs). As of December 2025, no results from this study have been publicly reported.

Anticipated Adverse Events

Based on the mechanism of action of radioligand therapies and clinical data from other FAP-
targeted radiopharmaceuticals, the following adverse events can be anticipated with
LY4337713 treatment.

Table 2: Anticipated Adverse Events with FAP-Targeted Radioligand Therapy
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Anticipated
System Organ . L
Adverse Severity Notes Citations
Class
Events
Hematotoxicity is
a common class
Blood and Anemia, effect of
Lymphatic Thrombocytopeni  Most common, radioligand e
System a, Leukopenia, can be Grade 3/4 therapies due to
Disorders Neutropenia radiation

exposure of the

bone marrow.

Nausea,
Gastrointestinal Vomiting, Generally mild to 5]
Disorders Diarrhea, Dry moderate
Mouth
General
Disorders and
Fatigue, Asthenia. Common

Administration

Site Conditions

Metabolism and

N Decreased
Nutrition )
) Appetite
Disorders
The kidneys are
a potential organ
at risk for
radiation-induced
Renal and
] damage due to
Urinary .
] the excretion
Disorders

pathway of many
small molecule
radiopharmaceuti

cals.
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Studies on other FAP-targeted radioligand therapies have reported that treatment-related grade
3 or 4 adverse events were observed in approximately 9-28% of patients, with
thrombocytopenia being the most prevalent.[4][5]

Clinical Trial Exclusion Criteria (FIREBOLT -
NCT07213791)

The exclusion criteria for the FIREBOLT study provide insights into the potential
contraindications and safety concerns for LY4337713.[1]

e Hematological: History of Grade 4 myelosuppression lasting >7 days, or Grade 3
myelosuppression requiring more than 6 weeks recovery.

o Cardiovascular: Significant cardiovascular disease, prolongation of the corrected QTcF >470
milliseconds.

» Renal: Evidence of ongoing and untreated urinary tract obstruction.
o Prior Therapies: Previous hemi- or total-body radiation, previous adoptive T-cell therapy.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of action of LY4337713 is the targeted delivery of a radioisotope to
FAP-expressing cells in the tumor microenvironment. The emitted radiation induces DNA
damage, leading to cell cycle arrest and apoptosis.
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Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to the Safety and Toxicity
Profile of LY4337713]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577648#ly433771-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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